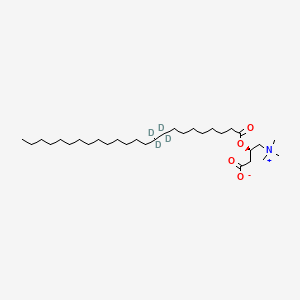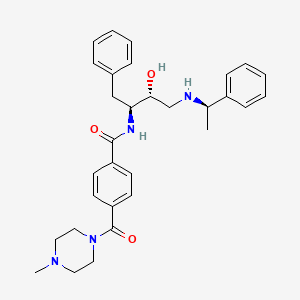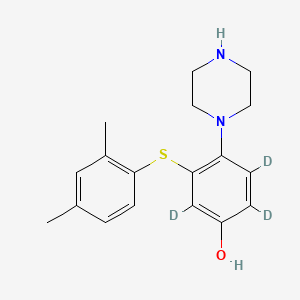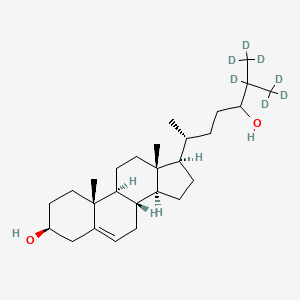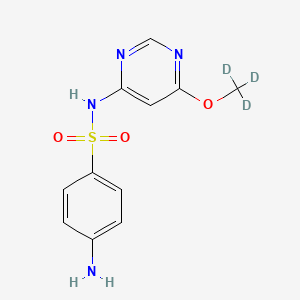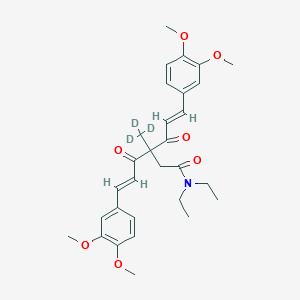
4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4"-Trimethylcurcumin-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TML-6-d3 is a deuterium-labeled derivative of TML-6, an orally active curcumin analog. TML-6 is known for its potential therapeutic effects, particularly in the context of Alzheimer’s disease. It inhibits the synthesis of β-amyloid precursor protein and β-amyloid, upregulates apolipoprotein E, suppresses nuclear factor kappa-light-chain-enhancer of activated B cells and mammalian target of rapamycin, and increases the activity of the anti-oxidative nuclear factor erythroid 2-related factor 2 gene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TML-6-d3 involves the incorporation of deuterium into the TML-6 molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions for TML-6-d3 are proprietary and not publicly disclosed in detail. the general approach involves the deuteration of curcumin derivatives under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of TML-6-d3 would likely involve large-scale deuteration processes, utilizing deuterated reagents and solvents in a controlled environment to achieve high yields and purity. The production process would also include rigorous quality control measures to ensure the consistency and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
TML-6-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: TML-6-d3 can undergo oxidation reactions, particularly in the presence of oxidative stress conditions.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: Substitution reactions, where deuterium atoms may be replaced by other atoms or groups, can also take place
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized curcumin derivatives, while reduction can yield reduced forms of TML-6-d3 .
Applications De Recherche Scientifique
TML-6-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Employed in studies related to cellular signaling pathways and oxidative stress.
Medicine: Investigated for its potential therapeutic effects in Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery
Mécanisme D'action
TML-6-d3 exerts its effects through multiple mechanisms:
- Suppression of nuclear factor kappa-light-chain-enhancer of activated B cells and mammalian target of rapamycin : Reduces inflammation and promotes autophagy.
Inhibition of β-amyloid precursor protein and β-amyloid synthesis: This reduces the accumulation of amyloid plaques in the brain.
Upregulation of apolipoprotein E: Enhances lipid transport and clearance of amyloid plaques.
Activation of nuclear factor erythroid 2-related factor 2 gene: Increases antioxidant defenses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Curcumin: The parent compound of TML-6, known for its anti-inflammatory and antioxidant properties.
TML-6: The non-deuterated version of TML-6-d3, with similar biological activities but different pharmacokinetic properties.
Other Curcumin Derivatives: Various synthetic analogs of curcumin with modifications to improve bioavailability and efficacy
Uniqueness of TML-6-d3
TML-6-d3 is unique due to the incorporation of deuterium, which can alter its pharmacokinetic and metabolic profiles. This modification can lead to improved stability, reduced metabolic degradation, and potentially enhanced therapeutic effects compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C30H37NO7 |
|---|---|
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-4-oxo-3-(trideuteriomethyl)hex-5-enamide |
InChI |
InChI=1S/C30H37NO7/c1-8-31(9-2)29(34)20-30(3,27(32)16-12-21-10-14-23(35-4)25(18-21)37-6)28(33)17-13-22-11-15-24(36-5)26(19-22)38-7/h10-19H,8-9,20H2,1-7H3/b16-12+,17-13+/i3D3 |
Clé InChI |
UWVCYNXVZRDWSD-KTPQXUQXSA-N |
SMILES isomérique |
[2H]C(C(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)CC(=O)N(CC)CC)([2H])[2H] |
SMILES canonique |
CCN(CC)C(=O)CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


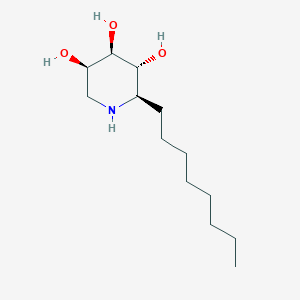

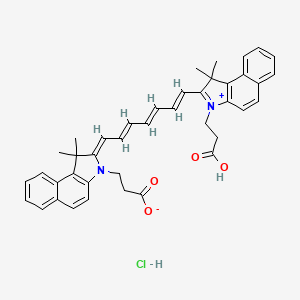
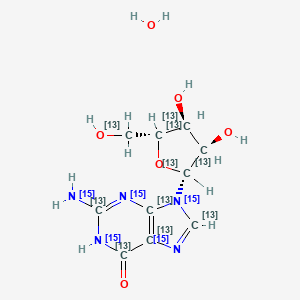
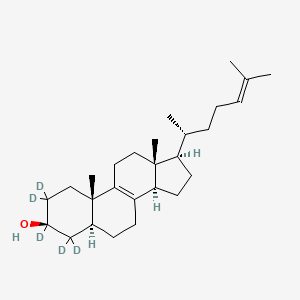
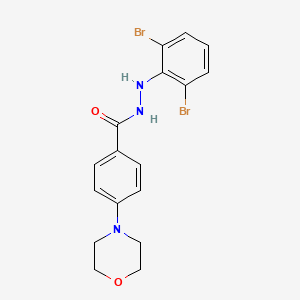
![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)

![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)
